Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)-
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Overview
Description
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- is a heterocyclic organic compound with a complex structure It is a derivative of pyridine, which is a basic nitrogen-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-methyl-4-(3-methylphenyl)pyridinium salts using palladium or platinum catalysts. The reaction is carried out under high pressure and temperature to achieve the desired tetrahydropyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridinium salts.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Pyridinium salts.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, it can inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition leads to increased levels of dopamine, which is beneficial in the treatment of Parkinson’s disease . The compound’s ability to cross the blood-brain barrier and selectively target dopaminergic neurons is crucial for its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A simpler derivative with similar structural features.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Nicotine: Another pyridine derivative with significant biological activity.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target certain molecular pathways makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
69675-07-6 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-methyl-4-(3-methylphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17N/c1-11-4-3-5-13(10-11)12-6-8-14(2)9-7-12/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
NGAHSUYKMIBETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CCN(CC2)C |
Origin of Product |
United States |
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